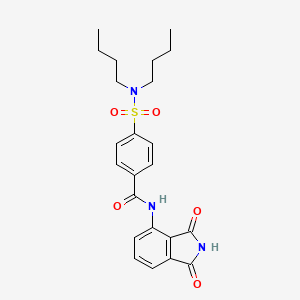

4-(dibutylsulfamoyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide

描述

4-(Dibutylsulfamoyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide is a synthetic small molecule characterized by a central benzamide scaffold substituted with a dibutylsulfamoyl group at the 4-position and a 1,3-dioxo-isoindolin-4-yl moiety linked via an amide bond. The compound’s structure integrates two pharmacologically relevant motifs:

属性

IUPAC Name |

4-(dibutylsulfamoyl)-N-(1,3-dioxoisoindol-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5S/c1-3-5-14-26(15-6-4-2)32(30,31)17-12-10-16(11-13-17)21(27)24-19-9-7-8-18-20(19)23(29)25-22(18)28/h7-13H,3-6,14-15H2,1-2H3,(H,24,27)(H,25,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRGELSAIIICFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dibutylsulfamoyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Isoindoline-1,3-dione Moiety: This can be achieved by the cyclization of phthalic anhydride with ammonia or primary amines.

Attachment of the Benzamide Core: The isoindoline-1,3-dione is then reacted with 4-aminobenzoic acid or its derivatives to form the benzamide linkage.

Introduction of the Dibutylsulfamoyl Group: Finally, the benzamide derivative is treated with dibutylsulfamoyl chloride under basic conditions to introduce the dibutylsulfamoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

化学反应分析

Types of Reactions

4-(dibutylsulfamoyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the dibutyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted sulfonamides.

科学研究应用

4-(dibutylsulfamoyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide is a complex organic molecule that has a benzamide structure linked to a dibutylsulfamoyl group and an isoindole derivative. It has a unique arrangement of functional groups, which may give it specific chemical properties and biological activities. The molecular formula is C23H27N3O5S.

Chemical Properties and Reactivity

- The chemical reactivity of this compound can be explored through various synthetic pathways involving nucleophilic substitutions, acylation reactions, and possibly cyclization processes.

- The dibutylsulfamoyl group may participate in nucleophilic attacks under appropriate conditions, while the benzamide moiety can undergo acylation or hydrolysis reactions depending on the reagents used.

Synthesis

The synthesis of this compound may involve several steps, with each step requiring careful optimization of reaction conditions to maximize yield and purity.

Interaction Studies

Interaction studies for this compound would likely focus on its binding affinity to specific biological targets. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to assess these interactions quantitatively. Additionally, in vitro assays could help elucidate the mechanism of action and therapeutic potential.

Structural Similarity

Several compounds share structural similarities with this compound:

- N-(1,4-Dioxo-1,4-dihydro-naphthalen-2-yl)benzamide contains a naphthalene structure which may influence its electronic properties.

- Benzamide is a simple amide structure that lacks complex substituents that may enhance biological activity.

- Benzamide N-(2-(dibutylamino)sulfonyl)ethyl has a sulfonamide instead of a sulfamoyl group, which may lead to varied biological effects.

作用机制

The mechanism of action of 4-(dibutylsulfamoyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The isoindoline-1,3-dione moiety can interact with proteins and nucleic acids, affecting various cellular pathways.

相似化合物的比较

Table 1: Key Structural Comparisons

Key Observations:

Substituent Bulk and Lipophilicity :

- The target compound’s dibutylsulfamoyl group introduces significant lipophilicity compared to apremilast’s methylsulfonyl or ifébemtinib’s trifluoromethyl group. This may enhance membrane permeability but reduce aqueous solubility .

- In contrast, the morpholine-sulfonyl group in ’s compound improves solubility due to morpholine’s polar nature .

Electronic Effects: The electron-withdrawing sulfamoyl group in the target compound contrasts with the electron-donating dimethylamino group in ’s analog. This difference could modulate binding affinity to targets like kinases or receptors .

Isoindolinone Positional Isomerism: The 4-position of the isoindolinone moiety in the target compound is shared with ifébemtinib () but differs from apremilast’s 5-position substitution (). Positional isomerism may influence steric interactions in target binding .

Therapeutic and Mechanistic Insights

- Apremilast () : A PDE4 inhibitor used in psoriasis, leveraging its sulfonyl and methoxy groups for anti-inflammatory activity. The target compound’s sulfamoyl group may similarly interact with PDE4 or related enzymes but lacks the methoxy-ethoxy-phenyl "anchor" critical for apremilast’s specificity .

- Ifébemtinib () : A tyrosine kinase inhibitor (TKI) with a pyrimidine linker. The target compound’s benzamide core lacks this heterocyclic linker, suggesting divergent kinase targets or reduced TKI activity .

- Compounds: Isoindolinone derivatives with piperazinyl or triazolyl groups exhibit varied applications, including androgen receptor degradation. The target compound’s dibutyl chains may reduce steric compatibility with such targets compared to smaller substituents .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

- logP: The target compound’s higher logP (vs.

- Polar Surface Area (PSA) : Lower PSA than ifébemtinib may improve blood-brain barrier penetration, though this requires experimental validation .

生物活性

The compound 4-(dibutylsulfamoyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 457.55 g/mol. The structure consists of a benzamide linked to a dibutylsulfamoyl group and an isoindole derivative, which may confer unique chemical properties and biological activities.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 457.55 g/mol |

| Functional Groups | Benzamide, sulfamoyl, isoindole |

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of benzimidazole and benzothiazole have shown promising results in inhibiting cell proliferation in various cancer cell lines .

Case Study: Antitumor Efficacy

In vitro assays demonstrated that certain structural analogs showed IC50 values in the low micromolar range against lung cancer cell lines (e.g., A549 and HCC827). The mechanism of action is believed to involve DNA binding and inhibition of DNA-dependent enzymes .

Antimicrobial Activity

The compound's potential antimicrobial properties were evaluated against both Gram-positive and Gram-negative bacteria. Testing involved broth microdilution methods according to CLSI guidelines, revealing that certain derivatives exhibited notable antibacterial activity against Escherichia coli and Staphylococcus aureus.

Table: Antimicrobial Activity Results

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

The proposed mechanisms for the biological activity of this compound include:

- DNA Intercalation : Similar compounds have been shown to intercalate within the DNA structure, disrupting replication and transcription processes.

- Enzyme Inhibition : The binding affinity to key enzymes involved in cellular proliferation could lead to reduced tumor growth rates.

- Cell Cycle Arrest : Certain derivatives have been reported to induce cell cycle arrest in cancer cells, contributing to their antitumor efficacy.

常见问题

Basic Research Questions

Q. What are the optimal synthetic pathways and coupling agents for preparing 4-(dibutylsulfamoyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide?

- Methodological Answer : The compound's synthesis typically involves coupling the sulfamoylbenzamide moiety with the isoindole-dione fragment. Effective coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DIPEA (N,N-Diisopropylethylamine) are critical for amide bond formation . Solvent systems such as dimethylacetamide (DMA) or dichloromethane (DCM) under inert atmospheres are recommended to minimize side reactions. Post-synthesis purification via reverse-phase HPLC ensures high purity, as demonstrated in analogous compounds .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming the structure, particularly verifying the absence of unreacted starting materials. For example, the isoindole-dione moiety shows characteristic peaks at δ ~7.6–8.2 ppm for aromatic protons .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- HPLC-PDA : Assesses purity (>95% is typical for research-grade compounds) and identifies byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental crystallographic data and computational models for this compound?

- Methodological Answer :

- Crystallographic Refinement : Use SHELXL for refining crystal structures, leveraging its robust handling of high-resolution data and twinning corrections. Discrepancies in bond lengths or angles may arise from thermal motion or disorder; iterative refinement with constraints (e.g., DFIX commands) can mitigate these .

- Computational Validation : Compare experimental data with density functional theory (DFT)-optimized geometries. Tools like CrystalExplorer analyze Hirshfeld surfaces to validate intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

Q. What experimental strategies are effective for studying the compound's enzyme inhibition or receptor-binding mechanisms?

- Methodological Answer :

- Kinetic Assays : Use fluorogenic substrates or radiolabeled ligands to measure inhibition constants (). For example, sulfonamide derivatives often target carbonic anhydrases; adjust buffer pH to mimic physiological conditions .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to distinguish competitive vs. allosteric inhibition.

- Off-Target Screening : Employ broad-spectrum kinase or protease panels to assess selectivity. Cross-validate with molecular docking (AutoDock Vina) to predict binding poses against non-target proteins .

Q. How can in silico docking studies be optimized to predict binding modes with high accuracy?

- Methodological Answer :

- Docking Protocols : Use flexible ligand docking in Schrödinger Suite or GOLD to account for conformational changes. Include water molecules and co-crystallized ligands in the active site for realistic simulations .

- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories (e.g., AMBER or GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) and hydrogen bond occupancy to validate docking results .

Q. What structural modifications could enhance the compound's bioactivity, and how should structure-activity relationship (SAR) studies be designed?

- Methodological Answer :

- SAR Design : Synthesize derivatives with variations in the dibutylsulfamoyl group (e.g., alkyl chain length) or isoindole-dione substituents (e.g., electron-withdrawing groups). Test against a panel of related enzymes to identify key pharmacophores .

- Data Analysis : Use multivariate regression or machine learning (e.g., Random Forest) to correlate structural descriptors (logP, polar surface area) with activity. Public tools like RDKit facilitate descriptor calculation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。